4-(3-Iodobenzyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

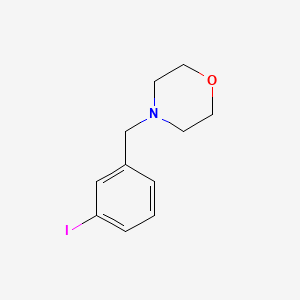

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(3-iodophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOCSNJJTDANIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590428 | |

| Record name | 4-[(3-Iodophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731812-03-6 | |

| Record name | 4-[(3-Iodophenyl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3-Iodobenzyl)morpholine chemical properties

An In-depth Technical Guide to 4-(3-Iodobenzyl)morpholine: Properties, Synthesis, and Applications

Introduction

This compound is an organic heterocyclic compound featuring a morpholine ring N-substituted with a 3-iodobenzyl group.[1] With the CAS Number 731812-03-6, this molecule serves as a pivotal building block in medicinal chemistry and organic synthesis.[1][2] The structure uniquely combines the pharmacologically significant morpholine scaffold with a reactive iodinated aromatic ring. The morpholine moiety is a privileged structure in drug discovery, often incorporated to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and overall bioavailability.[3][4][5] Simultaneously, the iodine atom on the phenyl ring provides a versatile handle for a wide array of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. This dual functionality makes this compound a valuable intermediate for constructing complex molecular architectures with potential therapeutic applications.[6]

Physicochemical and Spectroscopic Properties

The core chemical and physical properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

Core Properties Table

| Property | Value | Source |

| IUPAC Name | 4-[(3-Iodophenyl)methyl]morpholine | [1] |

| CAS Number | 731812-03-6 | [1][2][7] |

| Molecular Formula | C₁₁H₁₄INO | [1][7][8] |

| Molecular Weight | 303.14 g/mol | [7][8] |

| Exact Mass | 303.01201 Da | [7][8] |

| Melting Point | 32 °C | [7] |

| Boiling Point | 333.3 °C at 760 mmHg | [7] |

| Density | 1.604 g/cm³ | [7] |

| Flash Point | 155.4 °C | [7] |

| Refractive Index | 1.612 | [7] |

| pKa (Predicted) | 6.25 ± 0.10 | [7] |

| LogP (Predicted) | 2.06 | [7] |

Spectroscopic Profile

While detailed spectra are lot-specific, the expected spectroscopic signatures are well-defined by the molecule's structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic region will display complex multiplets for the four protons on the disubstituted benzene ring. A characteristic singlet for the two benzylic protons (Ar-CH₂-N) will appear downfield. The eight protons of the morpholine ring will typically present as two distinct multiplets, often appearing as apparent triplets, corresponding to the four protons adjacent to the nitrogen (N-CH₂) and the four protons adjacent to the oxygen (O-CH₂).[9][10][11]

-

¹³C NMR: The carbon NMR spectrum will show signals for the 11 carbon atoms. This includes four distinct signals for the aromatic carbons (two CH and two quaternary, one of which is C-I), one benzylic carbon, and two carbons for the morpholine ring (C-N and C-O).

-

Mass Spectrometry (MS): The exact mass is 303.012009 g/mol .[8] The mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z 303, with characteristic isotopic patterns.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for both aromatic and aliphatic protons, C-N stretching, C-O-C ether stretching, and aromatic C=C bending vibrations.[8]

Synthesis and Methodology

The most direct and common synthesis of this compound involves the nucleophilic substitution of a 3-iodobenzyl halide with morpholine. This reaction is a standard N-alkylation of a secondary amine.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis based on established methods for similar compounds.[12]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5 equivalents) in a suitable aprotic solvent like acetonitrile (ACN) or dichloromethane (DCM).

-

Reaction Initiation: To the stirred solution, add 3-iodobenzyl bromide (1.0 equivalent) dropwise at room temperature. The choice of a bromide over a chloride is causal; the C-Br bond is more labile, leading to a faster reaction rate. The base is critical to neutralize the hydrohalic acid (HBr) byproduct, preventing the protonation of morpholine which would render it non-nucleophilic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting benzyl bromide. Gentle heating may be applied if the reaction is sluggish.

-

Workup and Extraction: Upon completion, quench the reaction with water. If DCM was used as the solvent, separate the organic layer. If ACN was used, remove it under reduced pressure and then partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product. Purify the residue via column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.[12]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its iodo-substituted phenyl ring. This functional group is an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Reaction Pathways

The aryl iodide moiety is a premier coupling partner in numerous transition-metal-catalyzed reactions, including:

-

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a biaryl system.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

-

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.

-

Stille Coupling: Palladium-catalyzed reaction with an organostannane reagent.

These reactions allow for the systematic and modular elaboration of the core structure, making it an ideal scaffold for building libraries of diverse compounds for structure-activity relationship (SAR) studies.[4][13]

Reactivity Diagram

Caption: Key cross-coupling reactions involving this compound.

Role as a Pharmacophore

The morpholine ring is not merely a passive solubilizing group; it is a well-established pharmacophore found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[14] Its presence can facilitate crucial hydrogen bond interactions with biological targets and improve metabolic profiles by blocking sites of oxidative metabolism.[3][5] The combination of this proven heterocyclic motif with the synthetic flexibility of the iodobenzyl group makes this compound a highly attractive starting point for developing novel therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[3][15]

Conclusion

This compound is a strategically designed chemical intermediate of significant value to researchers in drug development and organic synthesis. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its dual-functionality as both a privileged pharmacophore and a versatile synthetic platform, underscore its importance. The ability to leverage the robust chemistry of the aryl iodide allows for the creation of diverse and complex molecules, enabling the systematic exploration of chemical space in the pursuit of novel and effective therapeutics.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 731812-03-6|this compound|BLDpharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. lookchem.com [lookchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. acdlabs.com [acdlabs.com]

- 10. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. benchchem.com [benchchem.com]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. Morpholine - Wikipedia [en.wikipedia.org]

- 15. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

An In-depth Technical Guide to 4-(3-Iodobenzyl)morpholine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. 4-(3-Iodobenzyl)morpholine (CAS Number: 731812-03-6), a seemingly simple yet potent chemical entity, has emerged as a critical intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural features—a flexible morpholine ring coupled with a reactive iodobenzyl group—provide a gateway to complex molecular architectures with significant therapeutic potential. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core attributes of this compound, from its synthesis and characterization to its burgeoning applications in the pursuit of innovative medicines. Our narrative is grounded in scientific integrity, offering field-proven insights and practical methodologies to empower your research endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 731812-03-6 | [1] |

| IUPAC Name | 4-[(3-Iodophenyl)methyl]morpholine | [1] |

| Molecular Formula | C₁₁H₁₄INO | [1] |

| Molecular Weight | 303.14 g/mol | |

| Melting Point | 32 °C | |

| Boiling Point | 333.3 °C at 760 mmHg | |

| Density | 1.604 g/cm³ | |

| Appearance | Not specified, likely a solid at room temperature |

The structure of this compound is characterized by two key functional components that dictate its reactivity and utility:

-

The Morpholine Moiety: This saturated heterocycle is a privileged scaffold in medicinal chemistry.[2][3] Its presence can enhance the aqueous solubility and metabolic stability of a parent molecule, crucial for improving pharmacokinetic profiles.[4] The tertiary amine within the morpholine ring acts as a key nucleophile and a site for further functionalization.

-

The 3-Iodobenzyl Group: The iodine atom on the phenyl ring is a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents and the construction of complex molecular frameworks. This reactivity is central to its role as a building block in combinatorial chemistry and targeted drug synthesis.

dot

Caption: Structural components of this compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a straightforward nucleophilic substitution reaction.

Experimental Protocol: Synthesis of this compound

Rationale: This protocol utilizes the nucleophilicity of the secondary amine in morpholine to displace a halide from 3-iodobenzyl halide. The choice of a suitable base is critical to deprotonate the morpholine and facilitate the reaction, while the solvent is selected to ensure solubility of the reactants and facilitate the reaction kinetics.

Materials:

-

3-Iodobenzyl bromide (or chloride)

-

Morpholine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-iodobenzyl bromide (1.0 eq) in acetonitrile (10 mL/mmol of halide) is added morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

dot```dot digraph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Synthetic strategy for kinase inhibitors using this compound.

Potential in Other Therapeutic Areas

While its application in kinase inhibitor synthesis is prominent, the structural features of this compound make it a valuable precursor for compounds targeting other therapeutic areas. The morpholine scaffold is found in drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) applications. [2]The ability to functionalize the iodophenyl ring allows for the tailoring of the molecule to interact with various biological targets. For instance, morpholine derivatives have been investigated as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and a target in cancer therapy.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [5][6][7]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors. [5][8]* Avoid Contact: Avoid contact with skin, eyes, and clothing. [5][6]In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [5]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound stands as a testament to the power of well-designed chemical building blocks in accelerating drug discovery. Its strategic combination of a pharmacologically relevant morpholine moiety and a synthetically versatile iodobenzyl group makes it an invaluable tool for medicinal chemists. The primary application of this compound as a key intermediate in the synthesis of kinase inhibitors highlights its importance in the development of targeted cancer therapies.

As our understanding of disease biology deepens, the demand for novel, potent, and selective small molecule therapeutics will continue to grow. The inherent modularity of syntheses involving this compound allows for the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. Future research will likely see the expanded use of this and similar building blocks in the creation of inhibitors for other enzyme families and in the development of probes for chemical biology. The continued exploration of the synthetic utility of this compound will undoubtedly contribute to the advancement of pharmaceutical sciences and the delivery of new medicines to patients in need.

References

4-(3-Iodobenzyl)morpholine molecular structure and weight

An In-Depth Technical Guide to 4-(3-Iodobenzyl)morpholine: Structure, Synthesis, and Characterization

Introduction

In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged scaffold." Its incorporation into molecular structures is a well-established strategy to enhance pharmacological potency, modulate physicochemical properties, and improve pharmacokinetic profiles, including aqueous solubility and metabolic stability.[1][2][3] this compound is a derivative that combines this valuable morpholine moiety with an iodinated aromatic ring, presenting a versatile building block for drug discovery and a valuable tool for chemical biology. The presence of the iodine atom offers a site for further functionalization through various cross-coupling reactions, making it a particularly attractive intermediate for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, a robust synthetic protocol with mechanistic insights, and the analytical techniques required for its unambiguous characterization. The content is designed for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound.

Molecular Structure and Physicochemical Properties

This compound consists of a morpholine ring N-substituted with a benzyl group, which is in turn substituted with an iodine atom at the meta (3-position) of the phenyl ring. The morpholine ring typically adopts a stable chair conformation.[4]

Caption: Molecular structure of this compound.

Data Summary

All quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 4-[(3-Iodophenyl)methyl]morpholine | [5] |

| Synonyms | This compound | [5][6] |

| CAS Number | 731812-03-6 | [5][6][7][8] |

| Molecular Formula | C₁₁H₁₄INO | [5][6][7][8] |

| Molecular Weight | 303.14 g/mol | [6][7][8] |

| Exact Mass | 303.01201 Da | [6] |

| Melting Point | 32 °C | [6] |

| Boiling Point | 333.3 °C at 760 mmHg | [6] |

| Density | 1.604 g/cm³ | [6] |

| SMILES | C1COCCN1Cc2cccc(c2)I | [7] |

Synthesis via Reductive Amination: A Protocol and Rationale

The synthesis of N-benzylmorpholines is most effectively and cleanly achieved through reductive amination.[5] This method is superior to direct alkylation of morpholine with 3-iodobenzyl halide, as direct alkylation often leads to difficult-to-separate mixtures resulting from over-alkylation (formation of quaternary ammonium salts).[9] Reductive amination is a one-pot or two-step process that proceeds via a transient iminium ion intermediate, which is then selectively reduced.[9][10]

The choice of reducing agent is critical for the success of the reaction. Strong reducing agents like sodium borohydride (NaBH₄) would indiscriminately reduce the starting aldehyde. Therefore, a milder, more selective reducing agent is required. Sodium triacetoxyborohydride [NaBH(OAc)₃] is an ideal choice as it is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate.[9]

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-iodobenzaldehyde (1.0 eq) and morpholine (1.1 eq). Dissolve the reactants in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).

-

Imine/Iminium Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq) to the stirring solution in portions. Self-Validation Check: The addition should be controlled to manage any mild exotherm. The reaction is typically allowed to proceed overnight at room temperature to ensure complete conversion.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

-

Aqueous Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a pure compound.

Structural Elucidation and Analytical Characterization

Unambiguous confirmation of the synthesized product's identity and purity requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[4] For this compound, the expected ¹H and ¹³C NMR spectra will show characteristic signals for both the morpholine and the iodobenzyl moieties.

-

¹H NMR: The morpholine ring protons typically appear as two distinct triplets, reflecting the different electronic environments adjacent to the nitrogen versus the oxygen atom.[4][7] The protons on the carbons next to the electronegative oxygen (C2-H, C6-H) are deshielded and resonate downfield, while the protons adjacent to the nitrogen (C3-H, C5-H) appear more upfield.[4] The benzyl CH₂ group will appear as a singlet, and the aromatic protons will present a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

-

¹³C NMR: The proton-decoupled ¹³C spectrum will show two signals for the morpholine carbons, one for the benzylic carbon, and four distinct signals for the aromatic carbons due to the C-I substitution pattern.[6]

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Morpholine -CH₂-O- | ~ 3.70 (t, 4H) | ~ 67 |

| Morpholine -CH₂-N- | ~ 2.45 (t, 4H) | ~ 54 |

| Benzyl -CH₂- | ~ 3.50 (s, 2H) | ~ 63 |

| Aromatic -CH- | 7.00 - 7.70 (m, 4H) | 128 - 142 |

| Aromatic -C-I | N/A | ~ 95 |

Note: Predicted values are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For this compound, an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum is expected to show:

-

Molecular Ion Peak [M]⁺ or [M+H]⁺: A strong signal at m/z ≈ 303 or 304, respectively, confirming the molecular weight of the compound.

-

Major Fragment Ions: A characteristic fragmentation would be the benzylic cleavage, resulting in a prominent iodobenzyl cation at m/z = 217 and a morpholinomethyl radical or cation fragment.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its structure, featuring the pharmacologically advantageous morpholine ring and a synthetically versatile iodinated phenyl group, makes it an important intermediate for the development of novel therapeutics. The reductive amination protocol detailed herein offers a reliable, high-yielding, and scalable method for its synthesis. Proper analytical characterization using NMR and mass spectrometry is essential to ensure the identity and purity of the material, providing a solid foundation for its application in further research and development endeavors.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

The Pharmacological Versatility of the Morpholine Scaffold: A Technical Guide to its Biological Activities and Drug Development Potential

An in-depth technical guide by a Senior Application Scientist

Abstract: The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, holds a privileged position in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, water solubility, and the ability to form crucial hydrogen bonds, make it an attractive scaffold for drug design.[1][3] This has led to its incorporation into a wide array of bioactive molecules and approved drugs.[4] This technical guide provides an in-depth exploration of the diverse biological activities of morpholine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that drive their therapeutic potential across several key areas, including oncology, inflammation, infectious diseases, and central nervous system disorders.

Part 1: The Morpholine Scaffold: Physicochemical Properties and Role in Drug Design

Introduction to the Morpholine Heterocycle: Structure and Properties

Morpholine is a saturated heterocyclic compound with the chemical formula O(CH₂)₂NH(CH₂)₂. The presence of the ether oxygen atom reduces the basicity of the amine nitrogen compared to its carbocyclic analogue, piperidine. This modulation of pKa is a critical feature, influencing the compound's ionization state at physiological pH and its ability to interact with biological targets. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor, facilitating strong and specific interactions with proteins and enzymes.[3]

The "Privileged" Nature of Morpholine in Medicinal Chemistry

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets.[1][2] Morpholine fits this description perfectly. Its structural rigidity, combined with its electronic properties, allows it to serve as a versatile building block in the synthesis of ligands for a wide range of receptors and enzymes.[1][5] This versatility has been demonstrated by its presence in numerous approved drugs with diverse therapeutic applications.[4]

Role in Modulating Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles

A key reason for the widespread use of the morpholine moiety is its ability to confer favorable pharmacokinetic properties to a lead compound.[1] Its incorporation can enhance aqueous solubility, improve metabolic stability, and lead to better oral bioavailability.[6] From a pharmacodynamic perspective, the morpholine ring can be an integral part of a pharmacophore, directly participating in target binding, or it can serve as a non-interacting scaffold that correctly orients other functional groups for optimal interaction with the target.[1][2]

Part 2: Anticancer Activity of Morpholine Derivatives

The development of morpholine-containing compounds represents a highly active area of cancer research, with derivatives showing efficacy against numerous cancer types by targeting various critical cellular pathways.[7][8][9]

Key Mechanistic Pathways

2.1.1 Inhibition of Protein Kinases (PI3K/Akt/mTOR, VEGFR-2)

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[8] Morpholine derivatives have been designed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[10][11] For example, the morpholine group in PI3K inhibitors can form critical hydrogen bonds in the ATP-binding pocket of the enzyme, contributing to high affinity and selectivity.[11] Similarly, morpholine-benzimidazole-oxadiazole derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis, with IC₅₀ values comparable to the standard drug sorafenib.[12]

2.1.2 Induction of Apoptosis and Cell Cycle Arrest

Many morpholine-based anticancer agents exert their effects by triggering programmed cell death (apoptosis) and halting the cell division cycle.[13] For instance, certain morpholine-substituted quinazoline derivatives have been shown to arrest cancer cells in the G1 phase of the cell cycle and induce apoptosis.[13] This dual mechanism prevents the proliferation of malignant cells and leads to their elimination. Hydroxylamine derivatives of morpholine have also been found to cause the death of cancerous cells through apoptosis by inhibiting Microtubule Affinity-Regulating Kinase 4 (MARK4).[14]

2.1.3 Inhibition of Topoisomerase II

Topoisomerase II is an enzyme crucial for managing DNA tangles and supercoils during replication and transcription. Its inhibition leads to DNA damage and ultimately cell death. Molecular docking studies have revealed that certain morpholine derivatives can bind effectively to topoisomerase II, suggesting this as a potential mechanism for their anticancer effects.[15]

Quantitative Data Summary

The cytotoxic potential of morpholine derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 | [13] |

| Morpholine-Quinazoline (AK-10) | A549 (Lung) | 8.55 ± 0.67 | [13] |

| Morpholine-Quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [13] |

| Morpholine-Benzimidazole-Oxadiazole (5h) | HT-29 (Colon) | 3.103 ± 0.979 | [12] |

| Morpholine Derivative (M5) | Breast Cancer | 81.92 µg/mL | [15] |

Experimental Protocols for Evaluation

2.3.1 Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[18]

-

Compound Treatment: Prepare serial dilutions of the morpholine derivative in a complete growth medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO in medium).[18]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[18]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17][18]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[18]

2.3.2 Workflow: In Vivo Xenograft Model Evaluation

To assess anticancer activity in a living organism, human tumor cells are often implanted into immunodeficient mice.[16][19][20]

Part 3: Anti-inflammatory Properties

Chronic inflammation is implicated in a wide range of diseases. Morpholine derivatives have emerged as promising candidates for anti-inflammatory drugs due to their ability to modulate key inflammatory pathways.[3][7]

Mechanisms of Action

3.1.1 Inhibition of Pro-inflammatory Enzymes (iNOS, COX, LOX)

The dysregulation of enzymes like inducible nitric oxide synthase (iNOS), cyclooxygenases (COX-1 and COX-2), and lipoxygenases (LOX) is a hallmark of inflammation.[21] Certain β-lactam derivatives bearing a morpholine ring have been shown to be potent inhibitors of human iNOS.[22] Molecular docking studies confirmed a good correlation between their experimental activity and their binding affinity to the enzymatic target.[22]

3.1.2 Cannabinoid Receptor (CB2) Agonism

The cannabinoid receptor 2 (CB2) is primarily found in the immune system and its activation is associated with anti-inflammatory and analgesic effects, without the psychoactive side effects linked to the CB1 receptor.[6][23] Indole derivatives featuring an N-ethyl morpholine moiety have been developed as potent and selective CB2 receptor agonists.[24][25] In animal models of inflammatory pain, these compounds not only reversed hyperalgesia but also significantly suppressed the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[24][25]

Experimental Protocols for Evaluation

3.2.1 Protocol: In Vitro Protein Denaturation Inhibition Assay

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin (BSA).[26][27]

-

Reaction Mixture: Prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of the morpholine derivative at various concentrations.[27]

-

Control: Use 2 mL of distilled water instead of the test sample for the control. A standard anti-inflammatory drug like Diclofenac sodium is used as a positive control.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.[28]

-

Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.[28]

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100.

3.2.2 Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

The HRBC membrane is analogous to the lysosomal membrane. Stabilizing this membrane prevents the release of lysosomal enzymes that cause tissue damage and inflammation during an inflammatory response.[28]

-

Blood Preparation: Collect a blood sample from a healthy volunteer and mix it with an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3000 rpm, discard the supernatant, and wash the RBC pellet with sterile saline. Prepare a 10% v/v suspension of RBCs in sterile saline.[28]

-

Reaction Mixture: Mix 1 mL of the morpholine derivative at various concentrations with 1 mL of phosphate buffer, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension.

-

Incubation: Incubate the mixtures at 37°C for 30 minutes.

-

Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.

-

Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.[26]

-

Calculation: Calculate the percentage of membrane protection using the same formula as in the protein denaturation assay.

Part 4: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Morpholine derivatives have shown considerable promise in this area.[29][30]

Scope of Activity

Newly synthesized morpholine derivatives have demonstrated broad-spectrum inhibitory activity against both Gram-positive and Gram-negative bacteria.[31][32] Some compounds have also shown activity against Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis, and the yeast Candida albicans.[29]

Experimental Protocol for Evaluation

4.2.1 Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Inoculum Preparation: Grow the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the morpholine derivative in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[29][33]

Part 5: Central Nervous System (CNS) Applications

The morpholine scaffold is a key component of several drugs that act on the CNS, particularly antidepressants.[6][34]

Morpholine in Approved Antidepressant Drugs

Several well-known antidepressants, such as Moclobemide, Reboxetine, and Viloxazine, contain a morpholine ring in their structure.[4][34] The ring's properties are believed to contribute to their ability to cross the blood-brain barrier and interact with their specific molecular targets.[6]

Mechanisms in Neuropharmacology

5.2.1 Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibiting these enzymes increases the levels of these neurotransmitters in the brain, which is a key mechanism for treating depression. Moclobemide is a selective and reversible inhibitor of MAO-A.[4]

5.2.2 Norepinephrine Reuptake Inhibition

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter, it increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[35]

Experimental Protocols for Evaluation

5.3.1 Protocol: In Vivo Forced Swim Test (FST) in Rodents

The FST is a widely used behavioral test to screen for antidepressant activity. It is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant drugs are known to reduce this immobility time.[36][37][38]

-

Acclimation: Acclimate the animals (rats or mice) to the testing room for at least 1 hour before the test.

-

Drug Administration: Administer the morpholine derivative or a standard antidepressant (e.g., Imipramine) at a specific time (e.g., 30-60 minutes) before the test. A control group receives the vehicle.[37]

-

Pre-test Session (for rats): On day 1, place each rat in a cylinder of water (25°C) for a 15-minute training session.[37]

-

Test Session: 24 hours after the pre-test (for rats) or on the single test day (for mice), place the animal back in the water for a 5-6 minute session.[37]

-

Scoring: Record the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[36]

-

Analysis: A significant decrease in immobility time compared to the control group indicates potential antidepressant-like activity.

Part 6: Conclusion and Future Perspectives

The morpholine scaffold is undeniably a cornerstone of modern medicinal chemistry. Its advantageous physicochemical and pharmacokinetic properties, combined with its ability to interact with a vast array of biological targets, have solidified its status as a privileged structure. The extensive research into its anticancer, anti-inflammatory, antimicrobial, and CNS-active derivatives highlights a field rich with opportunity. Future work will likely focus on the synthesis of novel derivatives with enhanced selectivity and potency, the exploration of dual-target inhibitors to combat drug resistance, and the application of computational methods to refine the design of the next generation of morpholine-based therapeutics. The versatility of this simple heterocycle ensures that it will remain a critical tool for drug development professionals for years to come.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of morpholine based hydroxylamine analogues: selective inhibitors of MARK4/Par-1d causing cancer cell death through apoptosis | Semantic Scholar [semanticscholar.org]

- 15. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. iv.iiarjournals.org [iv.iiarjournals.org]

- 20. ijpbs.com [ijpbs.com]

- 21. journalajrb.com [journalajrb.com]

- 22. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 25. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. ijpsjournal.com [ijpsjournal.com]

- 28. bbrc.in [bbrc.in]

- 29. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 30. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. files01.core.ac.uk [files01.core.ac.uk]

- 32. preprints.org [preprints.org]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. herbmedpharmacol.com [herbmedpharmacol.com]

- 37. nepjol.info [nepjol.info]

- 38. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: Bridging Discovery and Development with Foundational Physicochemical Data

An In-Depth Technical Guide to the Solubility and Stability of 4-(3-Iodobenzyl)morpholine

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a compound's behavior in biological systems and its viability for formulation, directly impacting bioavailability, efficacy, and safety. This guide provides an in-depth technical overview of the methodologies and scientific rationale for characterizing this compound (CAS No: 731812-03-6), a heterocyclic compound featuring a versatile morpholine scaffold.

This compound incorporates two key structural motifs: the hydrophilic morpholine ring, a common pharmacophore known to modulate pharmacokinetic properties, and a lipophilic 3-iodobenzyl group. This amphiphilic nature suggests a nuanced solubility profile that requires precise quantification. Furthermore, the presence of a tertiary amine, an ether linkage, and an aryl-iodide bond presents multiple potential sites for degradation. Understanding these liabilities through systematic stability testing is paramount for predicting shelf-life, defining storage conditions, and ensuring the integrity of analytical and biological studies.

This document, intended for researchers, chemists, and drug development professionals, moves beyond mere procedural descriptions. As a Senior Application Scientist, my objective is to illuminate the causality behind the experimental design, grounding each protocol in established regulatory and scientific principles to ensure the generation of trustworthy, high-quality data.

Part 1: The Solubility Profile of this compound

Solubility is a cornerstone property that influences everything from the reliability of in-vitro assays to intestinal absorption and the feasibility of formulation. A compound's solubility is not a single value but a function of its environment, including pH, temperature, and the presence of co-solvents.

Structural Considerations and Expected Solubility

The molecular structure of this compound (Formula: C11H14INO) dictates its solubility. The morpholine moiety, being a polar heterocycle with a basic nitrogen atom (predicted pKa of the conjugate acid ≈ 6.25), is expected to contribute to aqueous solubility, especially in acidic conditions where it will be protonated and form a more soluble salt. Conversely, the 3-iodobenzyl group is nonpolar and hydrophobic, a characteristic quantified by a predicted LogP of approximately 2.06. This structural duality suggests that the compound will likely exhibit limited solubility in neutral aqueous media but will be readily soluble in many organic solvents.

Methodology for Equilibrium Solubility Determination: The Shake-Flask Method

While high-throughput kinetic solubility assays are valuable for initial screening, the "gold standard" for definitive pre-formulation and development is the thermodynamic equilibrium solubility assay, most commonly the shake-flask method. This method measures the concentration of a compound in a saturated solution at equilibrium with its solid phase, providing the most accurate and relevant value for formulation science.

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment. This is crucial for establishing equilibrium.

-

Solvent Addition: To each vial, add a precise volume of the desired test solvent. A recommended starting set includes:

-

Purified Water

-

0.1N HCl (simulating gastric fluid)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (simulating physiological pH)

-

Methanol

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, and this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical; centrifugation alone can overestimate solubility due to the presence of suspended microparticulates.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, typically HPLC-UV or LC-MS/MS. Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Caption: Workflow for the equilibrium shake-flask solubility assay.

Data Presentation: Solubility Profile

Quantitative results should be summarized in a clear, tabular format. The following table serves as a template for organizing experimental data.

| Solvent System | Temperature (°C) | pH (Aqueous Only) | Equilibrium Solubility (µg/mL) | Method |

| Purified Water | 25 | ~7.0 | Experimental Value | Shake-Flask, HPLC-UV |

| 0.1 N HCl | 25 | 1.2 | Experimental Value | Shake-Flask, HPLC-UV |

| PBS | 25 | 7.4 | Experimental Value | Shake-Flask, HPLC-UV |

| Methanol | 25 | N/A | Experimental Value | Shake-Flask, HPLC-UV |

| DMSO | 25 | N/A | Experimental Value | Shake-Flask, HPLC-UV |

Part 2: The Stability Profile of this compound

Stability testing is essential for identifying degradation pathways and determining appropriate storage conditions and re-test periods for an active pharmaceutical ingredient (API). Forced degradation (or stress testing) is a critical component of this process, designed to accelerate the degradation of a compound to rapidly identify likely degradants and establish stability-indicating analytical methods.

Potential Degradation Pathways

The structure of this compound suggests several potential routes of degradation:

-

Photodegradation: The carbon-iodine bond is often the most labile part of such molecules. Exposure to UV or visible light can induce homolytic cleavage, leading to de-iodination and the formation of radical species that can trigger further reactions.

-

Oxidation: The tertiary amine of the morpholine ring is susceptible to oxidation, potentially forming an N-oxide. This is a common metabolic pathway and can also occur under chemical oxidative stress.

-

Hydrolysis: While the ether and benzyl-amine bonds are generally stable, they can be susceptible to cleavage under harsh acidic or basic conditions, especially when coupled with elevated temperatures.

-

Ring Cleavage: Studies on the biodegradation of morpholine have shown that enzymatic oxidation can lead to the cleavage of the C-N or C-O bonds within the ring. This provides a precedent for the potential chemical lability of the morpholine heterocycle under strong oxidative conditions.

// Invisible nodes for positioning arrows n1 [pos="2.5,1.5!", shape=point, style=invis]; n2 [pos="0.5,0.8!", shape=point, style=invis]; n3 [pos="1.2,0.2!", shape=point, style=invis];

A -> n1 [dir=back]; B -> n2 [dir=back]; C -> n3 [dir=back]; }

Caption: General workflow for a forced degradation (stress testing) study.

Data Presentation: Stability Summary

The results from the forced degradation study should be tabulated to clearly show the compound's lability under each condition.

| Stress Condition | Time | Assay of Parent (%) | Major Degradant 1 (Area %) | Total Degradants (%) |

| Control (t=0) | 0 hr | 100.0 | ND | ND |

| 0.1 N HCl, 60°C | 24 hr | Experimental Value | Experimental Value | Experimental Value |

| 0.1 N NaOH, 60°C | 24 hr | Experimental Value | Experimental Value | Experimental Value |

| 3% H₂O₂, RT | 24 hr | Experimental Value | Experimental Value | Experimental Value |

| Photolysis (ICH Q1B) | - | Experimental Value | Experimental Value | Experimental Value |

ND = Not Detected

Conclusion

A thorough understanding of the solubility and stability of this compound is not an academic exercise; it is a fundamental requirement for its successful application in any research or development context. The methodologies outlined in this guide, from the equilibrium shake-flask assay to comprehensive forced degradation studies, represent a self-validating system for generating the robust data necessary to advance a compound. By applying these principles, researchers can confidently characterize this compound, enabling informed decisions in assay development, formulation strategies, and the overall progression of their scientific objectives. This foundational knowledge is indispensable for unlocking the full potential of this and other promising molecules in the pipeline.

Spectroscopic data for 4-(3-Iodobenzyl)morpholine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(3-Iodobenzyl)morpholine

Introduction

This compound is a synthetic organic compound with potential applications in medicinal chemistry and drug development. As with any novel compound, unequivocal structural confirmation is a critical prerequisite for its use in research. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for verifying the compound's identity, purity, and stability. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the spectroscopic properties of this molecule.

Molecular Structure

The molecular structure of this compound consists of a morpholine ring connected to a benzyl group, which is substituted with an iodine atom at the meta position. This structure gives rise to a unique set of spectroscopic signals that can be used for its identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic protons of the iodobenzyl group and the aliphatic protons of the morpholine ring. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the electronegative oxygen and nitrogen atoms in the morpholine ring.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.6 - 7.0 | Multiplet | 4H |

| Benzylic-CH₂ | ~3.5 | Singlet | 2H |

| Morpholine-H (O-CH₂) | ~3.7 | Triplet | 4H |

| Morpholine-H (N-CH₂) | ~2.5 | Triplet | 4H |

Interpretation:

-

Aromatic Protons (7.6 - 7.0 ppm): The four protons on the benzene ring will appear as a complex multiplet in the downfield region due to the influence of the iodine substituent. The exact splitting pattern will depend on the coupling between the protons.

-

Benzylic Protons (~3.5 ppm): The two protons of the methylene group connecting the benzene ring and the morpholine nitrogen will appear as a singlet, as there are no adjacent protons to couple with.

-

Morpholine Protons (~3.7 and ~2.5 ppm): The eight protons of the morpholine ring are chemically non-equivalent. The four protons adjacent to the oxygen atom are expected to be deshielded and appear at a lower field (~3.7 ppm) as a triplet. The four protons adjacent to the nitrogen atom will be more shielded and appear at a higher field (~2.5 ppm) as a triplet. The triplet pattern arises from coupling with the adjacent CH₂ group in the ring.[1]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-I | ~95 |

| Aromatic C-H | 125 - 138 |

| Aromatic C-CH₂ | ~140 |

| Benzylic-CH₂ | ~63 |

| Morpholine C-O | ~67 |

| Morpholine C-N | ~54 |

Interpretation:

-

Aromatic Carbons (95 - 140 ppm): The six carbons of the benzene ring will appear in the aromatic region. The carbon atom directly attached to the iodine (C-I) is expected to be significantly shielded and appear at a higher field (~95 ppm). The other aromatic carbons will resonate in the range of 125-140 ppm.

-

Benzylic Carbon (~63 ppm): The carbon of the benzylic methylene group will appear around 63 ppm.

-

Morpholine Carbons (~67 and ~54 ppm): The four carbons of the morpholine ring will give two distinct signals. The two carbons adjacent to the oxygen atom will be deshielded and appear at a lower field (~67 ppm), while the two carbons adjacent to the nitrogen atom will be more shielded and appear at a higher field (~54 ppm).[2][3]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2800 | Aliphatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| 1250 - 1000 | C-N stretch |

| 1150 - 1050 | C-O-C stretch |

| ~500 | C-I stretch |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic protons.

-

C=C Stretching: The aromatic ring will exhibit C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

C-N and C-O-C Stretching: The morpholine ring will show characteristic C-N and C-O-C stretching vibrations in the fingerprint region.

-

C-I Stretching: A weak absorption band for the C-I bond is expected at a low wavenumber, around 500 cm⁻¹.

A predicted vapor phase IR spectrum is available from SpectraBase.[4]

Experimental Protocol for IR Spectroscopy (ATR-FTIR):

-

Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition: Acquire the IR spectrum by co-adding a sufficient number of scans (e.g., 16 or 32).

-

Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 303 | [M]⁺, Molecular ion |

| 176 | [M - C₄H₈NO]⁺, Loss of morpholine |

| 127 | [I]⁺ |

| 100 | [C₄H₈NO]⁺, Morpholine fragment |

| 91 | [C₇H₇]⁺, Tropylium ion |

Interpretation:

The molecular ion peak ([M]⁺) is expected at an m/z of 303, corresponding to the molecular weight of this compound.[5][6] The fragmentation pattern will likely involve cleavage of the benzylic C-N bond, leading to fragments corresponding to the iodobenzyl cation and the morpholine radical, or vice versa. The presence of iodine will also give rise to a characteristic isotopic pattern.

Caption: Proposed mass spectrometry fragmentation of this compound.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust method for the structural confirmation and purity assessment of this compound. The predicted spectroscopic data and protocols outlined in this guide serve as a valuable resource for researchers working with this compound, ensuring the integrity and reliability of their scientific investigations.

References

- 1. acdlabs.com [acdlabs.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. lookchem.com [lookchem.com]

- 6. 4-(4-Iodobenzyl)morpholine | C11H14INO | CID 2795500 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The morpholine scaffold, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged" structure in medicinal chemistry. Its frequent appearance in a wide array of approved drugs and clinical candidates is a testament to its remarkable ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule. This in-depth technical guide provides a comprehensive analysis of the morpholine scaffold's role in drug discovery and development. We will delve into its fundamental properties, explore common synthetic strategies, and dissect its impact on critical drug-like attributes such as solubility, metabolic stability, and bioavailability. Through a combination of detailed explanations, practical experimental protocols, and illustrative diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage the morpholine scaffold in the design of next-generation therapeutics.

The Rationale Behind a Privileged Scaffold: Why Morpholine?

The prevalence of the morpholine ring in pharmaceuticals is not coincidental; it is a direct consequence of its unique combination of structural and electronic features that address common challenges in drug design.

Physicochemical Properties: A Delicate Balance

The morpholine ring's structure, with its opposing oxygen and nitrogen atoms, imparts a unique set of physicochemical properties that are highly advantageous for drug candidates.

-

Aqueous Solubility: The ether oxygen and the secondary amine nitrogen are both capable of acting as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This ability to engage in hydrogen bonding with water molecules significantly enhances the aqueous solubility of molecules containing a morpholine moiety, a critical factor for oral bioavailability and formulation.

-

Basicity (pKa): The electron-withdrawing effect of the ether oxygen atom reduces the basicity of the nitrogen atom compared to its carbocyclic analog, piperidine. The pKa of morpholine is approximately 8.4, which is lower than that of piperidine (around 11.2). This attenuated basicity is often desirable in drug design as it can reduce the likelihood of off-target interactions with acidic biopolymers and can improve the pharmacokinetic profile by influencing the degree of ionization at physiological pH.

-

Lipophilicity: The morpholine ring strikes a favorable balance between hydrophilicity and lipophilicity. While the hydrogen bonding capabilities contribute to water solubility, the hydrocarbon backbone provides a degree of lipophilicity necessary for membrane permeability. This balance is crucial for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Structural and Conformational Advantages

The chair-like conformation of the morpholine ring provides a three-dimensional scaffold that can be strategically utilized to orient substituents in a precise manner for optimal interaction with biological targets. This defined geometry can lead to enhanced binding affinity and selectivity.

A Tool for Bioisosteric Replacement

In drug design, the principle of bioisosterism—the substitution of one group with another that has similar physical or chemical properties to produce a compound with similar biological activity—is a powerful strategy. The morpholine ring is often employed as a bioisostere for other cyclic amines like piperidine and piperazine. This substitution can be used to fine-tune a compound's physicochemical properties, such as reducing basicity or improving metabolic stability, without drastically altering its interaction with the target protein.

Strategic Incorporation: Synthesis of Morpholine-Containing Compounds

The facile and versatile synthesis of morpholine derivatives has significantly contributed to their widespread use in medicinal chemistry. A variety of reliable methods exist for the incorporation of this scaffold, ranging from simple N-alkylation to more complex ring-forming reactions.

General Synthetic Strategies

The following diagram provides a high-level overview of common strategies for the synthesis of substituted morpholines.

Caption: Key synthetic routes to morpholine derivatives.

Experimental Protocols

Protocol 2.2.1: General Procedure for N-Arylation of Morpholine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the synthesis of N-aryl morpholines.

Materials:

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 mmol)

-

Morpholine (1.2 mmol)

-

Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu, K2CO3, Cs2CO3) (1.5-2.0 mmol)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

-

Add the aryl halide and morpholine to the flask.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl morpholine.

Protocol 2.2.2: General Procedure for the Synthesis of 2-Substituted Morpholines from Amino Alcohols

This method involves the cyclization of an N-substituted amino alcohol, often derived from the corresponding amino acid.

Materials:

-

N-substituted-2-amino-1-ethanol derivative (1.0 mmol)

-

Reagent for cyclization (e.g., thionyl chloride followed by a base, or Mitsunobu conditions)

-

Anhydrous solvent (e.g., THF, dichloromethane)

Procedure (using thionyl chloride):

-

Dissolve the N-substituted-2-amino-1-ethanol derivative in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C and add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until the formation of the intermediate is complete (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of a base (e.g., sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate.

-

Purify the crude product by chromatography to yield the 2-substituted morpholine.

Impact on Pharmacokinetic Properties: The Morpholine Advantage

The incorporation of a morpholine scaffold can significantly enhance a drug candidate's pharmacokinetic profile, addressing common liabilities encountered during drug development.

Enhancing Metabolic Stability

While the morpholine ring itself can be a site of metabolism, its introduction can also block or slow down the metabolism of other parts of the molecule. The electron-withdrawing nature of the ether oxygen can decrease the susceptibility of the adjacent C-H bonds to oxidative metabolism by cytochrome P450 (CYP) enzymes. However, it is important to note that the morpholine ring can undergo metabolism, primarily through oxidation.

Metabolic Pathways of the Morpholine Ring:

The primary metabolic pathways for the morpholine moiety involve oxidation, often mediated by CYP enzymes, particularly CYP3A4.

Safety and handling precautions for 4-(3-Iodobenzyl)morpholine

An In-Depth Technical Guide to the Safe Handling of 4-(3-Iodobenzyl)morpholine

A Note on Editorial Control and Scientific Integrity

This guide has been structured to provide a comprehensive and logical flow of information pertinent to the safe handling of this compound. As a Senior Application Scientist, the primary goal is to synthesize available technical data with practical, field-proven insights. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document is built upon the well-documented hazards of its core chemical structures: the morpholine heterocycle and iodinated aromatic compounds. The causality behind each recommendation is explained to ensure a self-validating system of laboratory safety. All critical claims are supported by authoritative sources.

Introduction: Understanding the Compound and its Associated Risks

This compound is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] The iodobenzyl group suggests its potential use as a synthetic intermediate, for instance, in cross-coupling reactions or as a precursor for radiolabeling studies.

Given its composite structure, the safety profile of this compound must be inferred from its constituent parts. Morpholine itself is classified as a flammable, corrosive, and toxic substance.[3][4][5][6] It is known to cause severe skin burns, and eye damage, is harmful if swallowed or inhaled, and is toxic upon skin contact.[4][6] Furthermore, iodinated organic compounds require special consideration for disposal due to their potential environmental impact.[7][8] Therefore, rigorous adherence to safety protocols is paramount when handling this compound.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are extrapolated from the known properties of morpholine and related substituted benzyl morpholines. A thorough risk assessment should be conducted before any experimental work begins.

| Hazard Category | Anticipated Hazard | Rationale and Reference |

| Physical Hazards | Flammable liquid and vapor.[4][6] | The morpholine core is a flammable liquid (UN 2054, Hazard Class 3).[5] Vapors may be heavier than air and travel to an ignition source.[9] |

| Acute Health Hazards | Skin Corrosion/Burns: Causes severe skin burns.[3][4][6] | Morpholine is a corrosive substance. Direct contact can lead to tissue damage. |

| Serious Eye Damage: Causes serious eye damage, with a risk of blindness.[3][5] | The corrosive nature of the amine functional group poses a significant risk to ocular tissue. | |